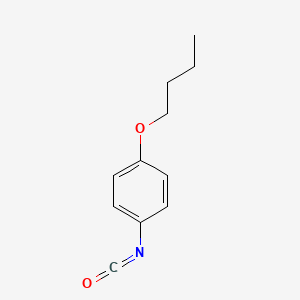

4-N-Butoxyphenyl Isocyanate

描述

Historical Context and Discovery

The development of this compound emerged from the broader historical evolution of isocyanate chemistry, which began in the mid-19th century with the foundational work on isocyanic acid derivatives. The systematic exploration of aromatic isocyanates gained momentum during the early 20th century as chemists recognized the tremendous synthetic potential of these reactive intermediates. The specific compound this compound was developed as part of the expanding family of substituted phenyl isocyanates, designed to incorporate both the reactivity of the isocyanate group and the modulating effects of alkoxy substituents on the aromatic ring.

The discovery and characterization of this compound followed the established methodologies for isocyanate synthesis, primarily through phosgene-based routes involving the corresponding aniline derivatives. Historical records indicate that the compound was first synthesized and characterized in research laboratories focused on developing new polyurethane precursors and pharmaceutical intermediates. The systematic investigation of alkoxy-substituted phenyl isocyanates, including the butoxy derivative, was driven by the need for isocyanates with tailored reactivity profiles and solubility characteristics.

The development timeline of this compound coincided with the broader industrial expansion of polyurethane chemistry in the mid-to-late 20th century. Research groups investigating structure-activity relationships in isocyanate derivatives recognized that the introduction of butoxy substituents on the phenyl ring could significantly modify both the electronic properties and steric accessibility of the isocyanate functional group. This understanding led to targeted synthesis efforts that ultimately resulted in the commercial availability of this compound for specialized applications.

Significance in Organochemistry

This compound occupies a position of considerable importance in organochemistry due to its unique combination of reactivity and selectivity characteristics. The compound serves as a versatile electrophilic reagent that readily participates in nucleophilic addition reactions with alcohols, amines, and water, forming urethane linkages, ureas, and carbamates respectively. This reactivity profile makes it an invaluable synthetic intermediate in the preparation of biologically active compounds and advanced materials.

The significance of this compound in organochemistry extends to its role in pharmaceutical research, where it functions as a key building block for the synthesis of various therapeutic agents. Research has demonstrated its utility in the preparation of molecular hybrids incorporating isocyanate-derived pharmacophores, particularly in the development of compounds targeting specific biological pathways. The butoxy substituent on the phenyl ring provides favorable lipophilicity characteristics while maintaining the essential reactivity of the isocyanate group, making it suitable for medicinal chemistry applications.

| Property | Value | Significance |

|---|---|---|

| Molecular Weight | 191.23 g/mol | Optimal for synthetic accessibility |

| Density | 1.055 g/mL | Facilitates precise stoichiometric calculations |

| Boiling Point | 149-150°C (3 mmHg) | Enables purification by distillation |

| Refractive Index | 1.522 | Indicates polarizability and electronic properties |

| Flash Point | >110°C | Provides handling advantages in synthesis |

In materials science, this compound contributes to the development of specialized polyurethane formulations with enhanced properties. The compound's ability to undergo controlled polymerization reactions makes it valuable for creating materials with specific mechanical, thermal, and chemical resistance characteristics. Its incorporation into polymer chains introduces both flexibility through the butoxy chain and aromatic character through the phenyl ring, resulting in materials with balanced properties.

The compound also demonstrates significant utility in surface modification applications, where its isocyanate functionality enables covalent attachment to hydroxyl-containing substrates. This property has been exploited in the development of functionalized surfaces for biomedical devices, sensors, and advanced composite materials. The butoxy substituent provides additional hydrophobic character, which can be advantageous in applications requiring specific surface energy characteristics.

Classification within Isocyanate Compounds

This compound belongs to the aromatic monoisocyanate subfamily within the broader category of organic isocyanates. This classification places it in distinction to aliphatic isocyanates and polyisocyanates, each of which exhibits different reactivity patterns and application profiles. As an aromatic isocyanate, the compound benefits from the electron-withdrawing effects of the phenyl ring, which enhances the electrophilicity of the isocyanate carbon and increases its reactivity toward nucleophiles.

Within the aromatic monoisocyanate category, this compound is further classified as a para-substituted derivative, where the butoxy group occupies the position opposite to the isocyanate functionality on the benzene ring. This substitution pattern is significant because it allows for maximum electronic communication between the substituent and the isocyanate group while minimizing steric hindrance. The para-substitution pattern also contributes to the compound's favorable crystallization properties and chemical stability.

| Isocyanate Classification | Characteristics | Examples |

|---|---|---|

| Aromatic Monoisocyanates | Enhanced reactivity, UV sensitivity | Phenyl isocyanate, this compound |

| Aliphatic Monoisocyanates | UV stability, moderate reactivity | Butyl isocyanate, cyclohexyl isocyanate |

| Aromatic Diisocyanates | High crosslinking potential | Toluene diisocyanate, methylene diphenyl diisocyanate |

| Aliphatic Diisocyanates | Weather resistance, flexibility | Hexamethylene diisocyanate, isophorone diisocyanate |

The electronic properties of this compound are influenced by the electron-donating nature of the butoxy substituent, which partially counteracts the electron-withdrawing effect of the isocyanate group. This electronic balance results in moderate reactivity that can be precisely controlled in synthetic applications. The compound exhibits reactivity intermediate between unsubstituted phenyl isocyanate and more strongly electron-rich derivatives, making it suitable for selective transformations.

From a structural perspective, the compound represents an important example of how substituent effects can be utilized to fine-tune the properties of isocyanate derivatives. The butoxy group introduces both electronic and steric effects that influence the compound's behavior in various chemical environments. The alkyl chain of the butoxy substituent provides flexibility and hydrophobic character, while the oxygen atom contributes to the overall electronic distribution within the molecule.

The classification of this compound also encompasses its behavior under various reaction conditions. Unlike some highly reactive isocyanates that require stringent handling protocols, this compound exhibits sufficient stability to allow for controlled reactions under mild conditions. This characteristic places it in the category of synthetically useful isocyanates that can be employed in academic research laboratories and industrial settings with appropriate precautions.

属性

IUPAC Name |

1-butoxy-4-isocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-2-3-8-14-11-6-4-10(5-7-11)12-9-13/h4-7H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASFIDVOMDQBCNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80377803 | |

| Record name | 1-butoxy-4-isocyanatobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28439-86-3 | |

| Record name | 1-butoxy-4-isocyanatobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-butoxy-4-isocyanatobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

4-N-Butoxyphenyl Isocyanate can be synthesized through various methods. One common synthetic route involves the reaction of 4-butoxyaniline with phosgene. The reaction conditions typically include a solvent such as dichloromethane and a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods often involve similar processes but on a larger scale, with additional steps to ensure purity and yield.

化学反应分析

4-N-Butoxyphenyl Isocyanate undergoes several types of chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

Addition Reactions: It can participate in addition reactions with compounds containing active hydrogen atoms, such as water or alcohols, leading to the formation of corresponding carbamates.

Polymerization: It can be used in polymerization reactions to produce polyurethanes, which are widely used in various industrial applications.

Common reagents and conditions used in these reactions include bases like triethylamine, solvents such as dichloromethane, and catalysts like dibutyltin dilaurate. Major products formed from these reactions include ureas, carbamates, and polyurethanes .

科学研究应用

Polyurethane Production

4-N-Butoxyphenyl Isocyanate is predominantly used as a building block in the synthesis of polyurethanes. These polymers are crucial in producing flexible foams, coatings, adhesives, and elastomers. The properties of these materials—such as durability, flexibility, and insulation—make them suitable for applications across various industries including construction, automotive, and furniture manufacturing .

Chemical Intermediates

The compound serves as an essential intermediate in organic synthesis. It can undergo substitution reactions with nucleophiles like amines and alcohols to form ureas and carbamates. These derivatives are further utilized in synthesizing pharmaceuticals and agrochemicals .

Biomedical Applications

In the biomedical field, this compound is employed to create customized polyurethane biomaterials. These biomaterials are vital for medical devices, drug delivery systems, and tissue engineering scaffolds due to their biocompatibility and tunable properties .

Coatings and Adhesives

The compound is integral in formulating specialty coatings that exhibit enhanced durability and chemical resistance. Its reactivity allows it to form strong bonds with various substrates, making it ideal for adhesives used in construction and automotive assembly .

Research in Organic Chemistry

In organic chemistry research, this compound is utilized to synthesize biologically active compounds. Its role in producing novel drug candidates and agrochemicals highlights its importance in advancing medicinal chemistry .

Comparative Applications Table

| Application Area | Description | Key Benefits |

|---|---|---|

| Polyurethane Production | Used as a building block for flexible foams and coatings | Durability, flexibility, insulation |

| Chemical Intermediates | Forms ureas and carbamates for pharmaceuticals | Versatile synthetic pathways |

| Biomedical Applications | Creates biomaterials for medical devices | Biocompatibility, tunable properties |

| Coatings and Adhesives | Forms strong bonds for durable coatings | Enhanced durability, chemical resistance |

| Organic Chemistry | Synthesizes biologically active compounds | Advances in drug discovery |

Case Studies

- Biomedical Device Development : Research has demonstrated the successful use of this compound in developing polyurethane-based scaffolds for tissue engineering. These scaffolds support cell growth while providing structural integrity necessary for tissue regeneration .

- Polymer Synthesis : Studies have shown that incorporating this compound into polyurethane formulations significantly enhances mechanical properties compared to traditional polyols alone. This improvement has led to its adoption in high-performance applications such as automotive interiors and insulation materials .

- Agrochemical Synthesis : The compound has been explored as a precursor for synthesizing new herbicides that exhibit greater efficacy against resistant weed species. This application underscores its potential impact on agricultural productivity .

作用机制

The mechanism of action of 1-butoxy-4-isocyanatobenzene involves its reactivity with nucleophiles. The isocyanate group (-N=C=O) is highly electrophilic and reacts readily with nucleophiles such as amines and alcohols. This reactivity is the basis for its use in the formation of polyurethanes and other polymers. The molecular targets and pathways involved include the formation of urea and carbamate linkages, which are essential for the structural integrity of the resulting polymers .

相似化合物的比较

Key Insights :

- Electron-donating groups (e.g., -OCH₃, -OBut) enhance reactivity in nucleophilic aromatic substitution by activating the ring.

- Steric bulk (e.g., butoxy vs. methoxy) may reduce reaction efficiency despite electronic activation .

Functional Group Variations: Isocyanate vs. Isothiocyanate

Isothiocyanates (-N=C=S) exhibit distinct reactivity compared to isocyanates (-N=C=O):

Key Insights :

- Isothiocyanates react more readily with thiols and amines due to sulfur’s polarizability.

- Isocyanates are preferred for urethane and urea formations in polymer chemistry .

Steric and Electronic Influences

Key Insights :

生物活性

Overview

4-N-Butoxyphenyl Isocyanate (C₁₁H₁₃NO₂) is a chemical compound utilized primarily in the synthesis of polyurethanes and other polymers. Its biological activity is of significant interest due to its potential applications in pharmaceuticals and materials science. This article explores the biological effects, mechanisms of action, and relevant research findings associated with this compound.

- Molecular Formula : C₁₁H₁₃NO₂

- Appearance : Colorless to pale yellow liquid with a pungent odor

- Synthesis : Typically synthesized from 4-butoxyaniline and phosgene under specific conditions, including the use of solvents like dichloromethane and bases such as triethylamine.

The biological activity of this compound is primarily attributed to its electrophilic isocyanate group (-N=C=O), which can react with nucleophiles such as amines, alcohols, and thiols. This reactivity facilitates the formation of ureas and carbamates, which are crucial for various biological processes. The following pathways are particularly noteworthy:

- Formation of Ureas : Reacts with amines to form ureas, which are important in drug formulations.

- Carbamate Formation : Can react with alcohols leading to carbamate production, relevant in pesticide chemistry.

- Polymerization : Involved in producing polyurethanes, which have applications in drug delivery systems and medical coatings .

Toxicological Profile

Exposure to isocyanates, including this compound, has been linked to several health issues:

- Respiratory Sensitization : Workers exposed to isocyanates may develop asthma or other respiratory disorders. A study indicated that exposure levels ranged from 0.004 to 5.2 ppb across various industrial settings .

- Skin Irritation : Contact dermatitis has been reported among workers handling isocyanates .

Antitumor Activity

Recent studies have indicated that compounds structurally related to this compound may exhibit significant antitumor properties. For instance, a related compound demonstrated potent cytotoxic effects against various cancer cell lines (A549, MCF-7, DU145, HepG2) with IC50 values ranging from 6.92 to 8.99 μM . This suggests potential for further exploration of this compound in cancer therapeutics.

Case Studies

- Industrial Exposure Study :

- Pharmacokinetic Evaluation :

Comparative Analysis

| Compound Name | Structure Comparison | Biological Activity |

|---|---|---|

| This compound | Para-substituted phenyl ring | Potential respiratory sensitizer; possible antitumor activity |

| 4-Methoxyphenyl Isocyanate | Methoxy group instead of butoxy | Different reactivity; used in similar applications |

| 4-Ethoxyphenyl Isocyanate | Ethoxy group | Similar applications; distinct physical properties |

常见问题

Q. What are the established synthetic routes for 4-Butoxyphenyl Isocyanate, and how are reaction conditions optimized?

The synthesis typically involves reacting 4-butoxyaniline with phosgene or carbonyl chloride under controlled conditions. A general protocol (adapted from isocyanate syntheses) includes refluxing the amine with carbonyl chloride in anhydrous benzene or toluene, catalyzed by pyridine or N,N-dimethylformamide (DMF) . Key steps:

Q. Which spectroscopic and chromatographic methods are critical for characterizing 4-Butoxyphenyl Isocyanate?

- 1H/13C NMR : Confirm structural integrity by comparing chemical shifts to analogs (e.g., 4-chlorophenyl isocyanate δ 7.2–7.5 ppm for aromatic protons) .

- HRMS : Validate molecular weight (e.g., calculated [M+H]+ for C11H13NO2: 204.1022) .

- HPLC : Monitor purity and detect contaminants (e.g., using C18 columns with UV detection at 254 nm) .

- Cross-referencing : Use SciFinder or Reaxys to compare melting points and spectral data with literature .

Q. What safety protocols are essential when handling 4-Butoxyphenyl Isocyanate in the lab?

- Exposure control : Use PPE (gloves, goggles) and work in certified fume hoods.

- Air monitoring : Employ HPLC with a reporting limit of 0.02 µg to detect airborne isocyanates .

- Storage : Store under inert atmosphere (N2/Ar) at 2–8°C to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physical properties (e.g., melting points, NMR shifts) of 4-Butoxyphenyl Isocyanate?

- Purity verification : Re-crystallize samples and analyze via DSC for melting point consistency .

- Solvent effects : Note that NMR shifts vary with solvent (e.g., CDCl3 vs. DMSO-d6); standardize conditions .

- Literature cross-check : Compare data across multiple sources (e.g., NIST Chemistry WebBook for reference spectra) .

Q. What strategies optimize the synthesis of 4-Butoxyphenyl Isocyanate for high-yield, scalable production?

- Catalyst screening : Test alternatives to pyridine (e.g., triethylamine) to reduce side reactions .

- Solvent selection : Replace benzene with safer alternatives (e.g., dichloromethane) while maintaining anhydrous conditions .

- In-situ monitoring : Use FT-IR to track isocyanate formation (characteristic N=C=O stretch at ~2270 cm⁻¹) .

Q. How do researchers address challenges in detecting trace isocyanate degradation products?

Q. What advanced analytical techniques are used to study 4-Butoxyphenyl Isocyanate’s reactivity in polymer synthesis?

- Kinetic studies : Use stopped-flow NMR to monitor reaction rates with alcohols or amines .

- Thermogravimetric analysis (TGA) : Assess thermal stability during polyurethane formation .

Q. How can 4-Butoxyphenyl Isocyanate’s potential biological interactions be evaluated in occupational exposure studies?

- Immunoassays : Measure specific IgE/IgG antibodies using MDI-albumin conjugates; positive IgE correlates with occupational asthma risk .

- Cellular assays : Test lymphocyte proliferation in exposed workers to assess sensitization .

Methodological Considerations

Q. How should researchers design experiments to mitigate air/moisture sensitivity during synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。